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Compound of Interest

Compound Name: 2-Bromoethyl propanoate

Cat. No.: B15270261 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-bromoethyl
propanoate, a key chemical intermediate. The document presents predicted Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed

experimental protocols for acquiring such spectra. This guide is intended to serve as a valuable

resource for researchers and professionals involved in chemical synthesis, characterization,

and drug development.

Spectral Data Summary
The following tables summarize the predicted spectral data for 2-bromoethyl propanoate.

This data has been generated using computational models and should be considered as a

reference. Experimental verification is recommended for precise characterization.

Table 1: Predicted ¹H NMR Data for 2-Bromoethyl Propanoate (Solvent: CDCl₃, Frequency:

400 MHz)
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

4.35 Triplet 2H 6.0 -O-CH₂-CH₂-Br

3.50 Triplet 2H 6.0 -O-CH₂-CH₂-Br

2.34 Quartet 2H 7.5 CH₃-CH₂-C(O)-

1.15 Triplet 3H 7.5 CH₃-CH₂-C(O)-

Table 2: Predicted ¹³C NMR Data for 2-Bromoethyl Propanoate (Solvent: CDCl₃, Frequency:

100 MHz)

Chemical Shift (δ) ppm Assignment

173.5 C=O

64.0 -O-CH₂-

28.5 -CH₂-Br

27.5 -CH₂-C(O)-

9.0 CH₃-

Table 3: Predicted IR Spectroscopy Data for 2-Bromoethyl Propanoate

Wavenumber (cm⁻¹) Intensity Assignment

2980-2880 Medium-Strong C-H stretch (alkane)

1740 Strong C=O stretch (ester)

1250-1050 Strong C-O stretch (ester)

650 Medium C-Br stretch

Table 4: Predicted Mass Spectrometry (EI) Data for 2-Bromoethyl Propanoate
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m/z Relative Intensity (%) Proposed Fragment

180/182 5
[M]⁺ (Molecular ion with ⁷⁹Br/

⁸¹Br)

107/109 20 [CH₂CH₂Br]⁺

73 100 [CH₃CH₂CO]⁺ (Base Peak)

57 80 [CH₃CH₂]⁺

29 40 [CH₂CH₃]⁺

Experimental Protocols
The following are generalized experimental protocols for the acquisition of NMR, IR, and MS

data for a small organic molecule like 2-bromoethyl propanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-bromoethyl propanoate in 0.6-

0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of an internal

standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds,

and 16-32 scans.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters include a 45-degree pulse width, a relaxation delay of 2-5 seconds,

and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b15270261?utm_src=pdf-body
https://www.benchchem.com/product/b15270261?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15270261?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ratio.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the

chemical shifts to the internal standard.

Infrared (IR) Spectroscopy
Sample Preparation:

Neat Liquid: Place a drop of liquid 2-bromoethyl propanoate between two salt plates

(e.g., NaCl or KBr) to form a thin film.

Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR

crystal.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty salt plates or the clean ATR crystal.

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of 2-bromoethyl propanoate in a volatile

solvent (e.g., methanol or dichloromethane) into the mass spectrometer. For Gas

Chromatography-Mass Spectrometry (GC-MS), inject the sample into the GC, where it will

be vaporized and separated before entering the mass spectrometer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b15270261?utm_src=pdf-body
https://www.benchchem.com/product/b15270261?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15270261?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as

electron ionization (EI) for volatile compounds.

Data Acquisition:

Ionization: Bombard the sample molecules with high-energy electrons (typically 70 eV in

EI) to induce ionization and fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z)

using a mass analyzer (e.g., a quadrupole).

Detection: Detect the ions to generate the mass spectrum.

Data Processing: The instrument software will plot the relative abundance of each ion as a

function of its m/z value.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectral analysis of a chemical

compound.
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General Workflow for Spectral Analysis of 2-Bromoethyl Propanoate
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Caption: Workflow for the synthesis, purification, and spectral characterization of 2-
Bromoethyl propanoate.

To cite this document: BenchChem. [Spectral Data Analysis of 2-Bromoethyl Propanoate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15270261#spectral-data-for-2-bromoethyl-
propanoate-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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